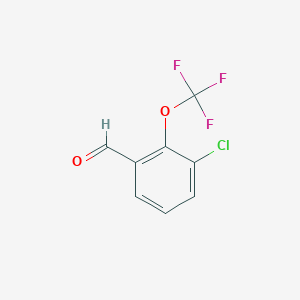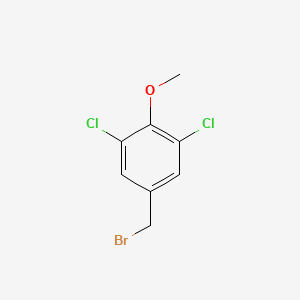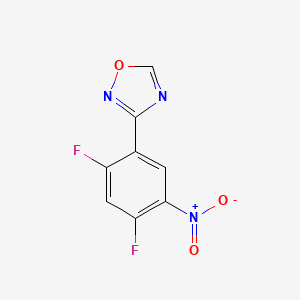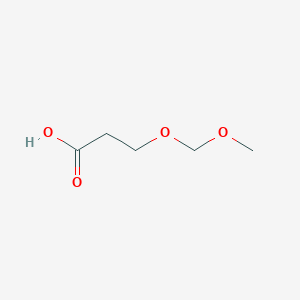![molecular formula C36H54AlCl3N2O2 B12442203 aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)
aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, chloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]-, (SP-5-13)- is a complex organometallic compound. It features a central aluminum atom coordinated with a chloro ligand and a bis(phenolato) ligand system derived from 4,6-bis(1,1-dimethylethyl)phenol. The compound is notable for its stereochemistry, with the (1S,2S)-1,2-cyclohexanediyl backbone providing a chiral environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, chloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]-, (SP-5-13)- typically involves the reaction of aluminum chloride with the ligand precursor. The ligand precursor is synthesized by condensing 4,6-bis(1,1-dimethylethyl)phenol with (1S,2S)-1,2-diaminocyclohexane. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane, and requires careful control of temperature and stoichiometry to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality of the ligand precursor, and employing continuous flow reactors to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions
Aluminum, chloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]-, (SP-5-13)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxides.
Reduction: Reduction reactions can convert the aluminum center to a lower oxidation state.
Substitution: The chloro ligand can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
科学的研究の応用
Aluminum, chloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]-, (SP-5-13)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in polymerization and cross-coupling reactions.
Biology: The compound’s chiral environment makes it useful in studying enantioselective processes and developing chiral drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of high-performance materials, such as advanced polymers and composites.
作用機序
The mechanism of action of Aluminum, chloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]-, (SP-5-13)- involves its ability to coordinate with various substrates through its aluminum center. This coordination can activate substrates towards specific reactions, such as polymerization or cross-coupling. The chiral environment provided by the (1S,2S)-1,2-cyclohexanediyl backbone can induce enantioselectivity in these reactions, making it a valuable tool in asymmetric synthesis.
類似化合物との比較
Similar Compounds
- Aluminum, chloro[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]- : This compound is similar but has the opposite stereochemistry, which can lead to different enantioselective properties.
- Aluminum, dichloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]- : This compound has two chloro ligands instead of one, affecting its reactivity and coordination properties.
Uniqueness
The uniqueness of Aluminum, chloro[2,2’-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]-, (SP-5-13)- lies in its specific chiral environment and the ability to induce enantioselectivity in various reactions. This makes it particularly valuable in asymmetric synthesis and the development of chiral materials and drugs.
特性
分子式 |
C36H54AlCl3N2O2 |
|---|---|
分子量 |
680.2 g/mol |
IUPAC名 |
aluminum;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;trichloride |
InChI |
InChI=1S/C36H54N2O2.Al.3ClH/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;;3*1H/q;+3;;;/p-3/t29-,30-;;;;/m0..../s1 |
InChIキー |
LLAWSRITXLDNBP-FTKQXCDWSA-K |
異性体SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B12442138.png)
![[1-(1-Benzofuran-2-yl)ethyl]hydrazine](/img/structure/B12442140.png)
![(8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate](/img/structure/B12442144.png)



![15-Ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12442164.png)

![2-Phenylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12442183.png)

